molecular formula C17H13FN6O B2479776 1-(3-fluorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine CAS No. 892773-81-8

1-(3-fluorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

Cat. No. B2479776
CAS RN: 892773-81-8
M. Wt: 336.33
InChI Key: RBRPVZGIYGXXMS-UHFFFAOYSA-N
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Description

1-(3-fluorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a chemical compound that has shown potential in scientific research applications.

Scientific Research Applications

Catalysis and Green Chemistry

1-(3-fluorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine and similar compounds have been synthesized for various applications, including as ligands in palladium(II) complexes. These complexes have demonstrated high-turnover-number catalysts for C-C cross-coupling reactions, aligning with the principles of Green Chemistry (Bumagin et al., 2018).

Synthesis of Energetic Materials

Research has explored the synthesis of bi-heterocyclic structures with high heats of formation (HOF) and detonation performance using related compounds. The synthesis of derivatives, such as 3-(5-amino-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5-amine, led to the development of energetic salts with impressive detonation properties (Cao et al., 2020).

Antimicrobial Applications

Compounds structurally similar to 1-(3-fluorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine have been synthesized and screened for their antimicrobial activity. For instance, certain 1,2,4-triazol derivatives displayed promising results against various bacterial and fungal strains (Kaneria et al., 2016).

Anticancer Research

Research into similar triazole and oxadiazole derivatives has also been conducted in the field of anticancer drug development. The synthesis and characterization of these compounds, followed by screening for anticancer activity, has shown potential against various human cancer cell lines (Yakantham et al., 2019).

properties

IUPAC Name

3-(3-fluorophenyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN6O/c1-10-5-7-11(8-6-10)16-20-17(25-22-16)14-15(19)24(23-21-14)13-4-2-3-12(18)9-13/h2-9H,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBRPVZGIYGXXMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC(=CC=C4)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-fluorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

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